(1-(Fluoromethyl)cyclopropyl)methanol

Lipophilicity Drug Design Physicochemical Properties

(1-(Fluoromethyl)cyclopropyl)methanol (CAS 883731-61-1) is a cyclopropyl alcohol building block characterized by a single fluoromethyl (-CH₂F) substituent. This structure introduces a distinct combination of moderate lipophilicity, hydrogen bonding capability, and a unique metabolic and toxicity profile compared to non-fluorinated or perfluorinated analogs.

Molecular Formula C5H9FO
Molecular Weight 104.12 g/mol
CAS No. 883731-61-1
Cat. No. B1441946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Fluoromethyl)cyclopropyl)methanol
CAS883731-61-1
Molecular FormulaC5H9FO
Molecular Weight104.12 g/mol
Structural Identifiers
SMILESC1CC1(CO)CF
InChIInChI=1S/C5H9FO/c6-3-5(4-7)1-2-5/h7H,1-4H2
InChIKeyIRFLMQHCAJMPCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (1-(Fluoromethyl)cyclopropyl)methanol CAS 883731-61-1 as a Differentiated Synthetic Intermediate


(1-(Fluoromethyl)cyclopropyl)methanol (CAS 883731-61-1) is a cyclopropyl alcohol building block characterized by a single fluoromethyl (-CH₂F) substituent. This structure introduces a distinct combination of moderate lipophilicity, hydrogen bonding capability, and a unique metabolic and toxicity profile compared to non-fluorinated or perfluorinated analogs . It serves as a key intermediate in medicinal chemistry, notably for synthesizing potent KAT-II and PARG inhibitors, where the fluoromethyl group critically modulates target affinity and metabolic stability [1][2].

Why (1-(Fluoromethyl)cyclopropyl)methanol Cannot Be Simply Substituted with Methyl or Trifluoromethyl Analogs


Generic substitution of (1-(Fluoromethyl)cyclopropyl)methanol with common analogs like (1-methylcyclopropyl)methanol or (1-(trifluoromethyl)cyclopropyl)methanol is not valid due to the unique electronic and steric effects of a single fluorine atom. The monofluoromethyl group offers a distinct balance: it is a weaker hydrogen bond acceptor than trifluoromethyl, leading to a lower logP and different target binding kinetics, while its C-F bond imparts greater metabolic stability compared to the oxidation-prone methyl analog [1]. Crucially, the fluoromethyl group can undergo specific metabolic activation, leading to hepatotoxicity not observed with the corresponding methyl or trifluoromethyl series, a critical selection factor in drug discovery [2].

Quantitative Differentiation of (1-(Fluoromethyl)cyclopropyl)methanol from Key Analogs: A Head-to-Head Evidence Guide


LogP Differentiation: Balanced Lipophilicity Between Non-Fluorinated and Perfluorinated Analogs

The predicted logP of (1-(Fluoromethyl)cyclopropyl)methanol (0.15) positions it between the more hydrophilic non-fluorinated analog cyclopropylmethanol (0.18) and the highly lipophilic (1-(Trifluoromethyl)cyclopropyl)methanol (1.26-1.74). This intermediate lipophilicity can be critical for optimizing ADME properties, as it balances membrane permeability with aqueous solubility .

Lipophilicity Drug Design Physicochemical Properties

Target Binding Affinity: Fluoromethyl Group as a Critical Potency Determinant in KAT-II and PARG Inhibitors

Derivatives of (1-(Fluoromethyl)cyclopropyl)methanol demonstrate high target affinity. A KAT-II inhibitor incorporating this group exhibits an IC50 of 8.60 nM [1]. In a PARG inhibitor series, the fluoromethyl analog showed IC50 values of 24-39 nM [2][3]. Critically, for PARG, difluorination decreased target affinity, while the cyclopropylmethyl (non-fluorinated) series suffered from poor metabolic stability [4], positioning the monofluoromethyl group as the optimal choice for balancing potency and stability.

Medicinal Chemistry Enzyme Inhibition KAT-II PARG

Metabolic Stability: Superior Microsomal Stability vs. Non-Fluorinated Cyclopropylmethyl Series

In a PARG inhibitor program, a direct comparison revealed that the cyclopropylmethyl series was 'not particularly stable to metabolic oxidation,' with major metabolites arising from oxidation at the methyl carbon. Fluorination to the (fluoromethyl)cyclopropyl analog 'increased the microsomal stability substantially' [1]. This provides a clear, project-derived example of the metabolic advantage of the fluoromethyl group over its non-fluorinated counterpart.

Drug Metabolism Microsomal Stability Lead Optimization

Toxicological Flag: Hepatotoxicity Risk Unique to the Fluoromethylcyclopropyl Group

A critical differentiator for (1-(Fluoromethyl)cyclopropyl)methanol is a published toxicological alert. Following oral dosing in mice, a PARG inhibitor containing this motif caused hepatotoxicity and death, a toxicity 'never been seen with the earlier compounds' from the non-fluorinated cyclopropylmethyl series [1]. This off-target toxicity is attributed specifically to metabolic activation of the fluoromethylcyclopropyl group and was not observed with other fluorinated or non-fluorinated analogs [1].

Toxicology Safety Pharmacology Drug Discovery

Physicochemical Property Matrix vs. Halogenated Analogs

The table below compares key computed properties of (1-(Fluoromethyl)cyclopropyl)methanol with its chloromethyl, bromomethyl, and trifluoromethyl analogs. The fluoromethyl compound offers the highest predicted boiling point and a density intermediate between the non-halogenated and heavier haloalkyl variants, influencing purification and formulation strategies .

Synthetic Intermediate Building Block Property Comparison

High-Value Application Scenarios for (1-(Fluoromethyl)cyclopropyl)methanol Driven by Its Specific Differentiation Profile


Synthesis of Potent KAT-II and PARG Inhibitors for Oncology and CNS Research

The compound is the essential building block for synthesizing KAT-II inhibitors with low nanomolar potency (IC50 8.6 nM) [1] and PARG inhibitors (IC50 24-39 nM) [2][3]. These targets are relevant in oncology and neuroscience, where the specific affinity and metabolic profile of the fluoromethyl group are directly linked to the pharmacophore. No analog can replicate this activity profile without the monofluoromethyl substituent.

Lead Optimization Programs Requiring Balanced Lipophilicity and Metabolic Stability

For medicinal chemistry programs where the cyclopropylmethyl group suffers from oxidative metabolism, (1-(Fluoromethyl)cyclopropyl)methanol offers a validated solution. Direct evidence shows fluorination substantially increases microsomal stability compared to the non-fluorinated parent [4], while maintaining a lower logP (0.15) than the trifluoromethyl analog (1.26-1.74) , preventing excessive lipophilicity-driven promiscuity. This is a data-driven choice for balancing DMPK properties.

Chemical Biology Probe Development Leveraging a Known Metabolic Liability

The documented hepatotoxicity specific to the fluoromethylcyclopropyl group following oral dosing in mice [4] creates a unique niche. Researchers can use this building block to design probes where metabolic activation and subsequent reactive metabolite formation are intentional, such as for studying liver enzyme mechanisms or creating targeted toxin models. This liability is a controlled feature not available with the methyl, chloro, or bromo analogs.

Agrochemical Intermediate with Differentiated Reactivity and Stability

The fluorinated cyclopropane structure is gaining attention in agrochemical synthesis [5]. The fluoromethyl group's moderate reactivity and specific steric profile make it suitable for creating novel pesticides or herbicides with improved environmental stability. Its higher boiling point and distinct polarity compared to trifluoromethyl analogs simplify downstream purification and formulation steps.

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